

Stability of Theophylline Sodium Glycinate: An In-depth Technical Guide Following ICH Guidelines

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Compound of Interest

Compound Name: *Theophylline Sodium Glycinate*

Cat. No.: *B10774723*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability testing requirements for **Theophylline Sodium Glycinate**, a bronchodilator used in the treatment of respiratory diseases. The information presented herein is aligned with the International Council for Harmonisation (ICH) guidelines, offering a framework for designing and executing robust stability studies. This document details forced degradation and formal stability study protocols, analytical methodologies, and data interpretation to ensure the quality, safety, and efficacy of the drug substance.

Introduction to Theophylline Sodium Glycinate and Stability Testing

Theophylline Sodium Glycinate is a combination of theophylline sodium and glycine, which enhances the solubility of theophylline. Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.^[1] These studies are essential for determining the retest period for the drug substance and the shelf life of the drug product.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.^[2]^[3] It is also instrumental in developing and validating stability-indicating analytical methods.

Experimental Protocol for Forced Degradation

A single batch of **Theophylline Sodium Glycinate** is subjected to various stress conditions, which are typically more severe than accelerated stability conditions.^[1]^[4]

Objective: To generate degradation products and assess the stability-indicating nature of the analytical method.

Methodology:

- Sample Preparation: Prepare a stock solution of **Theophylline Sodium Glycinate** in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
- Stress Conditions:
 - Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.
 - Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 12 hours. Neutralize the solution before analysis.
 - Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 48 hours.
 - Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 72 hours.
 - Photostability: Expose the solid drug substance to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.^[5]^[6] A control sample should be protected from light.
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

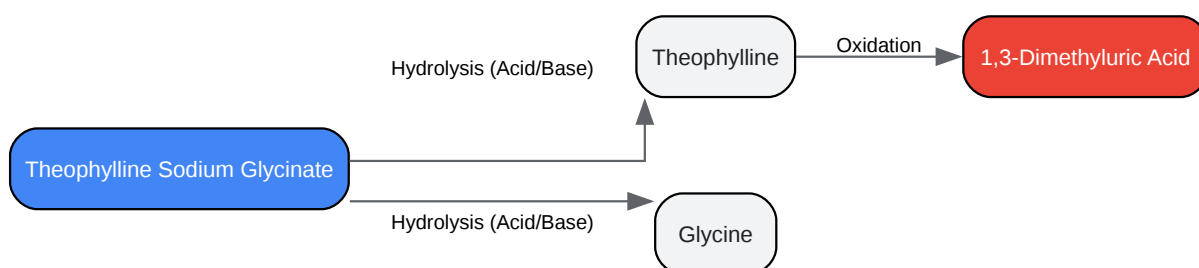
Summary of Forced Degradation Results

The following table summarizes the expected outcomes of forced degradation studies on **Theophylline Sodium Glycinate**.

Stress Condition	Reagent/Condition	Duration	Temperature	% Degradation (Approx.)	Major Degradation Products
Acid Hydrolysis	0.1 M HCl	24 hours	60°C	15-20%	Theophylline, Glycine
Base Hydrolysis	0.1 M NaOH	12 hours	60°C	10-15%	Theophylline, Glycine
Oxidation	3% H ₂ O ₂	48 hours	Room Temp	20-25%	1,3-Dimethyluric Acid
Thermal	Dry Heat	72 hours	105°C	5-10%	Minor unspecified degradants
Photolytic	ICH Q1B	-	-	<5%	Minor unspecified degradants

Potential Degradation Pathway of Theophylline

The primary degradation pathways for the theophylline moiety involve oxidation and hydrolysis.



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Potential degradation pathway for **Theophylline Sodium Glycinate**.

Formal Stability Studies under ICH Guidelines

Formal stability studies are conducted to establish the retest period of a drug substance under defined storage conditions.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol for Formal Stability Studies

Objective: To evaluate the stability of **Theophylline Sodium Glycinate** under long-term, intermediate, and accelerated storage conditions.

Methodology:

- Batches: At least three primary batches of the drug substance should be used.[\[1\]](#)
- Container Closure System: The drug substance should be packaged in a container closure system that simulates the proposed packaging for storage and distribution.[\[1\]](#)
- Storage Conditions:
 - Long-term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.[\[8\]](#)
 - Intermediate: $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $65\% \text{ RH} \pm 5\% \text{ RH}$.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.[\[8\]](#)
- Testing Frequency:
 - Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[\[1\]](#)
 - Intermediate (if applicable): 0, 6, 9, and 12 months.[\[1\]](#)
 - Accelerated: 0, 3, and 6 months.[\[1\]](#)
- Analytical Tests: At each time point, samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

Summary of Long-Term Stability Data (25°C/60% RH)

Time (Months)	Appearance	Assay (%)	Total Degradation Products (%)
0	White to off-white crystalline powder	99.8	<0.1
3	Conforms	99.6	0.1
6	Conforms	99.5	0.15
9	Conforms	99.3	0.2
12	Conforms	99.1	0.25
18	Conforms	98.8	0.3
24	Conforms	98.5	0.4
36	Conforms	98.0	0.5

Summary of Accelerated Stability Data (40°C/75% RH)

Time (Months)	Appearance	Assay (%)	Total Degradation Products (%)
0	White to off-white crystalline powder	99.8	<0.1
3	Conforms	99.0	0.3
6	Conforms	98.2	0.6

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for this purpose.

Experimental Protocol for HPLC Analysis

Objective: To provide a validated HPLC method for the quantification of **Theophylline Sodium Glycinate** and its degradation products.

Methodology:

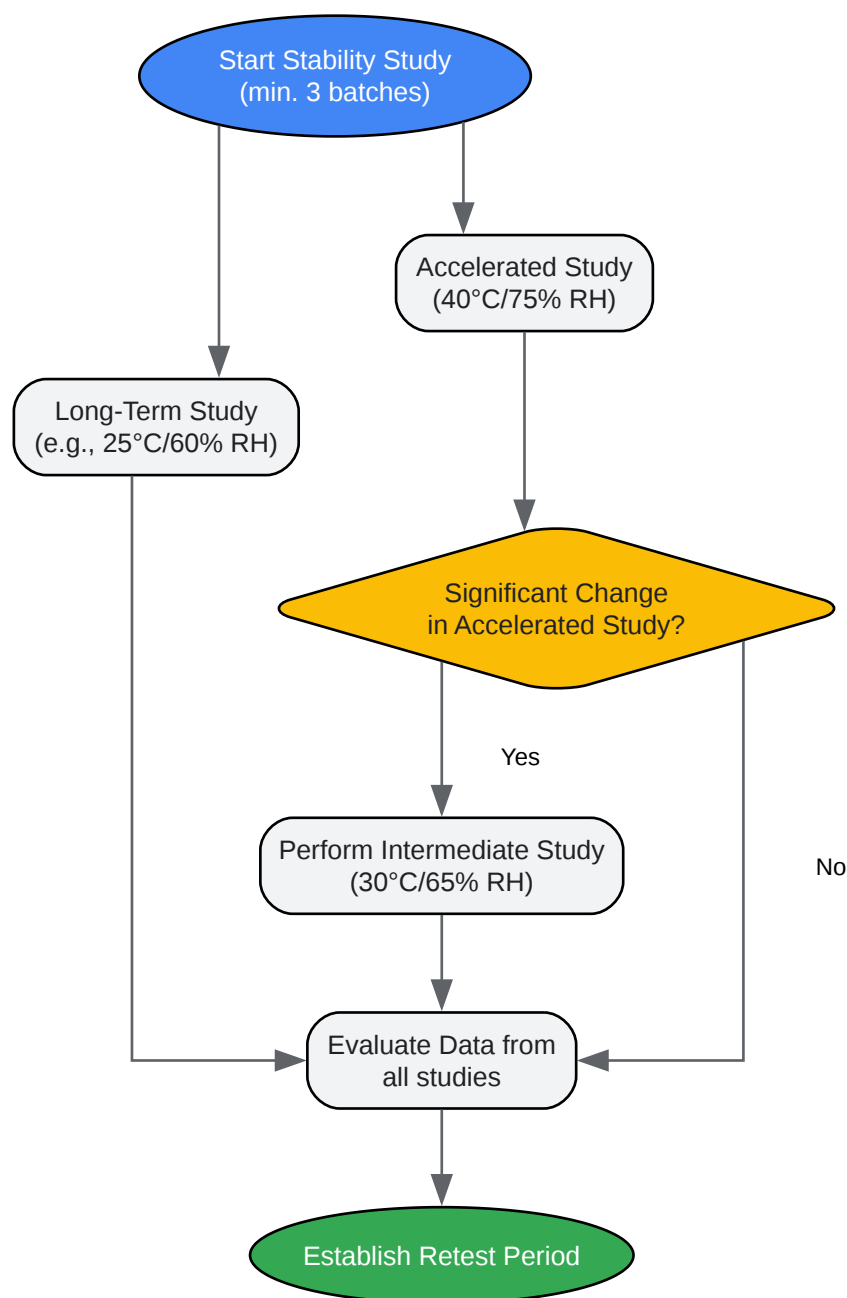
- Chromatographic System:
 - Column: C18, 250 mm x 4.6 mm, 5 μ m
 - Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5).
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 272 nm
 - Injection Volume: 20 μ L
 - Column Temperature: 30°C
- Standard Preparation: Prepare a standard solution of **Theophylline Sodium Glycinate** reference standard at a known concentration.
- Sample Preparation: Dissolve an accurately weighed amount of the drug substance in the mobile phase to achieve a similar concentration as the standard solution.
- Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Visualization of Workflows

Experimental Workflow for Forced Degradation

Workflow for the forced degradation study of **Theophylline Sodium Glycinate**.

Logical Flow of ICH Stability Testing



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Decision workflow for stability testing based on ICH guidelines.

Conclusion

The stability of **Theophylline Sodium Glycinate** must be thoroughly evaluated through a combination of forced degradation and formal stability studies as outlined by ICH guidelines. A well-designed stability program, supported by a validated stability-indicating analytical method, is paramount to ensuring the quality, safety, and efficacy of the drug substance throughout its

lifecycle. The data generated from these studies are fundamental for regulatory submissions and for defining appropriate storage conditions and retest periods.

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